2-Methoxycyclobutane-1-carboxylic acid
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Overview
Description
2-Methoxycyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of cyclobutane, featuring a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxycyclobutane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Cyclobutane Derivatives: One common method involves the oxidation of cyclobutane derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.
Grignard Reagents: The reaction of Grignard reagents with carbon dioxide followed by acidification can also produce carboxylic acids.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The methoxy group may also participate in hydrophobic interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the methoxy group, making it less hydrophobic.
2-Hydroxycyclobutane-1-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
2-Methoxycyclopentane-1-carboxylic acid: Features a five-membered ring, altering its steric and electronic properties.
Uniqueness
2-Methoxycyclobutane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on a four-membered cyclobutane ring.
Properties
IUPAC Name |
2-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZCIUDRKWFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823091-43-5 |
Source
|
Record name | 2-methoxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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